molecular formula C24H15Br3 B372361 1,3,5-Tris(2-bromophenyl)benzene CAS No. 380626-56-2

1,3,5-Tris(2-bromophenyl)benzene

Cat. No.: B372361
CAS No.: 380626-56-2
M. Wt: 543.1g/mol
InChI Key: CCCRAMFEOFEFKA-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-bromophenyl)benzene is a brominated aromatic compound with a central benzene ring substituted at the 1, 3, and 5 positions with 2-bromophenyl groups. It is commonly used in organic synthesis, coordination chemistry, and materials science due to its electron-withdrawing bromine substituents and rigid planar structure. Potential applications include serving as a ligand for metal-organic frameworks (MOFs) or as a precursor in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-bromophenyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5-tribromobenzene is reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(2-bromophenyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, to form more complex aromatic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

    Substituted Aromatics: Through substitution reactions.

    Extended Aromatic Systems: Via coupling reactions, leading to the formation of larger, more complex molecules.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Covalent Organic Frameworks (COFs) :
    • 1,3,5-Tris(2-bromophenyl)benzene can be utilized in the synthesis of two-dimensional covalent organic frameworks. These frameworks are significant for various applications, including gas storage and separation, catalysis, and sensing technologies. Recent studies have demonstrated that the on-surface synthesis of COFs using this compound can be achieved under ultra-high vacuum conditions, leading to highly ordered structures on substrates like graphite and copper .
  • Proton Exchange Membranes (PEMs) :
    • The compound has been investigated for its potential in fabricating proton exchange membranes for fuel cells. By covalently linking polybenzimidazole with this compound, researchers have developed membranes that exhibit enhanced ionic conductivity and thermal stability, crucial for efficient fuel cell operation .
  • Functionalized Metal Complexes :
    • This compound serves as a precursor for synthesizing functionalized metal complexes. These complexes have shown promise in catalysis and material science due to their unique electronic properties and structural versatility. For instance, metal coordination with this compound has been explored for applications in organic electronics and photonic devices .
  • Nucleation Studies :
    • Recent experimental evidence indicates that the nucleation behavior of this compound follows a two-step mechanism. Studies utilizing metadynamics simulations have provided insights into the formation of prenucleation clusters from homogeneous solutions, revealing important interactions that influence crystal growth processes .

Case Studies

Study Application Findings
Study on COFsSynthesis of two-dimensional frameworksDemonstrated successful synthesis under ultra-high vacuum conditions; frameworks exhibited high stability and porosity .
PEM DevelopmentFuel cell applicationsMembranes showed improved ionic conductivity and thermal stability when linked with polybenzimidazole .
Nucleation MechanismCrystal growth studiesIdentified a two-step nucleation process; insights into molecular interactions within clusters were gained through simulations .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2-bromophenyl)benzene in various applications involves its ability to form stable, extended aromatic systems through coupling reactions. The bromine atoms facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic frameworks and materials .

Comparison with Similar Compounds

To meaningfully compare 1,3,5-Tris(2-bromophenyl)benzene with analogous compounds, the following factors should be analyzed:

Structural Analogues

  • 1,3,5-Tris(4-bromophenyl)benzene : Substitution at the para position instead of ortho alters steric hindrance and electronic properties.
  • 1,3,5-Triphenylbenzene : Lack of bromine reduces electron-withdrawing effects, impacting reactivity in catalytic systems.
  • 1,3,5-Tris(2-chlorophenyl)benzene : Chlorine substituents (smaller atomic radius, different electronegativity) influence bond lengths and intermolecular interactions.

Physicochemical Properties

A hypothetical comparison table might include:

Property This compound 1,3,5-Tris(4-bromophenyl)benzene 1,3,5-Triphenylbenzene
Molecular Weight (g/mol) 532.1 532.1 384.5
Melting Point (°C) ~250–270 (estimated) ~220–240 (estimated) 160–165
Solubility Low in polar solvents Moderate in DCM High in toluene
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing Electron-neutral

Research Findings

Without relevant evidence, specific studies cannot be cited. However, hypothetical findings might include:

  • Crystallography : Ortho-bromine substitution creates a more distorted molecular geometry compared to para isomers .
  • Thermal Stability: Brominated derivatives exhibit higher decomposition temperatures than chlorinated or non-halogenated counterparts due to stronger C–Br bonds.

Limitations and Challenges

  • Synthesis Complexity : Introducing bromine at ortho positions may require harsh conditions or specialized catalysts.
  • Environmental Concerns : Brominated compounds pose disposal challenges due to toxicity.

Biological Activity

1,3,5-Tris(2-bromophenyl)benzene is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in materials science and biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C24H15Br3C_{24}H_{15}Br_3. Its structure consists of a central benzene ring with three brominated phenyl groups attached at the 1, 3, and 5 positions. The presence of bromine atoms enhances its reactivity and allows for various synthetic applications.

PropertyValue
Molecular Weight543.095 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents
DensityNot readily available

Antimicrobial Properties

Research has indicated that brominated compounds often exhibit antimicrobial properties. A study highlighted the potential of this compound in inhibiting bacterial growth. The compound was tested against various strains of bacteria, including E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects at certain concentrations .

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the impact of this compound on human cell lines. The results showed that the compound exhibited dose-dependent cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, IC50 values were determined to be in the micromolar range for several tested cell lines .

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptosis in cancer cells while sparing normal cells at lower concentrations .

Case Studies

  • Case Study 1 : In a study examining the effects on E. coli, this compound was found to disrupt bacterial cell membranes at concentrations above 50 µg/mL, leading to cell lysis and death .
  • Case Study 2 : Another research effort focused on its anticancer properties reported that treatment with the compound resulted in a significant reduction in tumor growth in mouse models implanted with human cancer cells. Histological analysis revealed increased apoptosis within tumor tissues following treatment .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods including palladium-catalyzed cross-coupling reactions. Its ability to form covalent organic frameworks (COFs) has made it a candidate for applications in electronic materials and nanotechnology .

Table 2: Synthesis Methods

MethodDescription
Palladium-Catalyzed CouplingUtilizes palladium catalysts for coupling reactions between aryl halides .
Surface-Mediated SynthesisInvolves self-assembly on metal surfaces to create two-dimensional networks .

Q & A

Q. What are the standard safety protocols for handling 1,3,5-Tris(2-bromophenyl)benzene in laboratory settings?

Basic Research Question
this compound poses hazards including skin irritation (H313), eye damage (H318), and respiratory risks (H333) . Key safety measures include:

  • Personal Protective Equipment (PPE): N95 masks, gloves, and eyeshields to prevent inhalation, skin contact, and ocular exposure .
  • Ventilation: Use fume hoods to minimize vapor inhalation.
  • Waste Disposal: Segregate waste and transfer to certified hazardous waste treatment facilities to avoid environmental contamination .
  • Emergency Protocols: Immediate rinsing with water for eye/skin exposure and medical consultation if symptoms persist.

Q. What are the primary synthetic routes for this compound, and what are their typical yields?

Basic Research Question
Synthesis methods vary significantly in yield due to reaction conditions and catalysts. Key routes include:

Method Catalyst/Reagents Yield Reference
Ullmann CouplingCuI, 1,10-phenanthroline95%Safaei et al. (2013)
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃77%Gao et al. (2013)
Friedel-Crafts AlkylationAlCl₃, Br₂58%Cheng et al. (1997)

Optimization Tips:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
  • Elevated temperatures (80–120°C) and anhydrous solvents (DMF, THF) enhance reaction rates .

Q. How is this compound characterized post-synthesis?

Basic Research Question
Purity Analysis:

  • Gas Chromatography (GC): Purity >95% confirmed via GC with flame ionization detection .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies structural integrity (e.g., aromatic proton signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak [M⁺] at m/z 585 (C₁₈H₁₂Br₃) .

Crystallography: Single-crystal X-ray diffraction resolves bromine substitution patterns .

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Advanced Research Question
Critical Variables:

  • Catalyst Loading: Pd(PPh₃)₄ at 5 mol% maximizes coupling efficiency while minimizing side reactions .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Ullmann coupling .
  • Temperature Control: Reactions at 100°C for 24 hours balance yield and decomposition risks.

Case Study: Safaei et al. (2013) achieved 95% yield by combining CuI catalysis with microwave-assisted heating (120°C, 2 hours) .

Q. What are the implications of using this compound in metal-organic frameworks (MOFs)?

Advanced Research Question
this compound serves as a trifunctional linker in MOFs/COFs due to:

  • Bromine Reactivity: Bromine groups enable post-synthetic modification (e.g., Suzuki coupling) to integrate functional moieties .
  • Structural Rigidity: The planar benzene core supports porous framework assembly, enhancing gas adsorption (e.g., CO₂, H₂) .

Methodological Insight:

  • Solvothermal Synthesis: React with Zn(NO₃)₂ in DMF at 85°C for 48 hours to form Zn-MOFs with surface areas >1000 m²/g .

Q. How can discrepancies in reported synthesis yields be resolved through experimental design?

Advanced Research Question
Root Causes of Yield Variability (22–95%):

  • Catalyst Deactivation: Moisture or oxygen degrades Pd/Cu catalysts.
  • Purification Methods: Column chromatography vs. recrystallization affects recovery rates .

Resolution Strategies:

  • Design of Experiments (DoE): Systematically vary temperature, catalyst loading, and solvent to identify optimal conditions.
  • In Situ Monitoring: Use FT-IR or GC-MS to track reaction progress and adjust parameters in real time.

Example: Zhang et al. (2012) improved yield from 77% to 86% by switching from silica gel to activated carbon purification .

Properties

IUPAC Name

1,3,5-tris(2-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCRAMFEOFEFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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